molecular formula C8H19Cl3N3O2P B14439809 Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(2-aminoethyl)-, (2-chloroethyl) ester CAS No. 78218-78-7

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(2-aminoethyl)-, (2-chloroethyl) ester

Cat. No.: B14439809
CAS No.: 78218-78-7
M. Wt: 326.6 g/mol
InChI Key: HMDKEUAXBRCIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester is a complex chemical compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Phosphorodiamidic Acid Core: This step involves the reaction of phosphorus oxychloride with an appropriate amine to form the phosphorodiamidic acid core.

    Introduction of the Chloroethyl Groups: The next step involves the introduction of chloroethyl groups through nucleophilic substitution reactions. This is typically achieved by reacting the phosphorodiamidic acid core with 2-chloroethylamine hydrochloride under controlled conditions.

    Final Esterification: The final step involves esterification to introduce the (2-chloroethyl) ester group. This is usually done using an appropriate alcohol and acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphorodiamidic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphorodiamidic acid derivatives, while substitution reactions can produce a variety of substituted phosphorodiamidic acids.

Scientific Research Applications

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds.

    Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological pathways.

    Medicine: Research is ongoing into its potential use as a chemotherapeutic agent due to its ability to interact with DNA.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester exerts its effects involves several molecular targets and pathways:

    DNA Interaction: The compound can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester can be compared with other similar compounds, such as:

    Phosphorodiamidic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in reactivity and applications.

    Chloroethylamines: These compounds contain chloroethyl groups and are used in similar applications, but they lack the phosphorodiamidic acid core.

    Phosphoramidates: These compounds have a similar phosphorus-nitrogen bond but differ in their ester groups, affecting their chemical properties and uses.

Properties

CAS No.

78218-78-7

Molecular Formula

C8H19Cl3N3O2P

Molecular Weight

326.6 g/mol

IUPAC Name

N'-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]ethane-1,2-diamine

InChI

InChI=1S/C8H19Cl3N3O2P/c9-1-6-14(7-2-10)17(15,13-5-4-12)16-8-3-11/h1-8,12H2,(H,13,15)

InChI Key

HMDKEUAXBRCIOC-UHFFFAOYSA-N

Canonical SMILES

C(CNP(=O)(N(CCCl)CCCl)OCCCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.